molecular formula C16H29NOSi B11848343 1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one CAS No. 871519-84-5

1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one

Cat. No.: B11848343
CAS No.: 871519-84-5
M. Wt: 279.49 g/mol
InChI Key: OXVOYZBPYBARMI-HNNXBMFYSA-N
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Description

1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one is a chemical compound with the molecular formula C16H29NOSi and a molecular weight of 279.49 g/mol . This compound is characterized by the presence of a piperidinone ring substituted with a trimethylsilyl group and an octynyl chain. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one typically involves the reaction of piperidin-4-one with an appropriate trimethylsilyl-substituted alkyne. One common method includes the use of trimethylsilylacetylene in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one is unique due to its longer octynyl chain and the presence of a piperidinone ring.

Properties

CAS No.

871519-84-5

Molecular Formula

C16H29NOSi

Molecular Weight

279.49 g/mol

IUPAC Name

1-[(3S)-1-trimethylsilyloct-1-yn-3-yl]piperidin-4-one

InChI

InChI=1S/C16H29NOSi/c1-5-6-7-8-15(11-14-19(2,3)4)17-12-9-16(18)10-13-17/h15H,5-10,12-13H2,1-4H3/t15-/m0/s1

InChI Key

OXVOYZBPYBARMI-HNNXBMFYSA-N

Isomeric SMILES

CCCCC[C@@H](C#C[Si](C)(C)C)N1CCC(=O)CC1

Canonical SMILES

CCCCCC(C#C[Si](C)(C)C)N1CCC(=O)CC1

Origin of Product

United States

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